ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

Physical Chemistry Synthetic Chemistry Process Development

Optimizing pyrrole-based API syntheses is hindered by inconsistent reactivity from unoptimized substitution patterns. Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS 2199-52-2) resolves this with defined 2,5-dimethyl blocking groups and an ethyl ester that provides a 12.7°C higher boiling point (307°C) vs. the methyl ester analog-enabling high-temperature coupling reactions common in NSAID and kinase inhibitor production. • Pre-functionalized core directs diversification to the 4-position or nitrogen. • Solid physical state (mp 118-119°C) simplifies automated parallel synthesis handling. • Bulk kg-scale availability with ≥95% purity and full analytical documentation supports seamless procurement and process validation.

Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
CAS No. 2199-52-2
Cat. No. B186541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
CAS2199-52-2
Molecular FormulaC9H13NO2
Molecular Weight167.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C1)C)C
InChIInChI=1S/C9H13NO2/c1-4-12-9(11)8-5-6(2)10-7(8)3/h5,10H,4H2,1-3H3
InChIKeyNOCOMGOGAJYTPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility24.7 [ug/mL]

Ethyl 2,5-Dimethyl-1H-Pyrrole-3-Carboxylate Overview


Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS 2199-52-2) is a heterocyclic building block belonging to the pyrrole-3-carboxylate ester class [1]. It features a pyrrole ring substituted with methyl groups at the 2- and 5-positions and an ethyl ester at the 3-position (molecular formula C9H13NO2, MW 167.21 g/mol) [2]. The compound is a colorless liquid with a boiling point of 307°C at 760 mmHg and a density of 1.08 g/cm³ [3]. It is primarily utilized as a versatile intermediate in pharmaceutical synthesis, particularly in the development of anti-inflammatory, anticancer, and cholesterol-lowering drug candidates [4].

Ethyl 2,5-Dimethyl-1H-Pyrrole-3-Carboxylate: Irreplaceability


Substituting ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate with other pyrrole-3-carboxylate esters is not straightforward due to significant differences in physicochemical properties and reactivity. The specific 2,5-dimethyl substitution pattern on the pyrrole ring, combined with the ethyl ester at the 3-position, results in a unique steric and electronic environment [1]. This environment directly influences its boiling point (307°C), melting point (118-119°C), and solubility profile, which differ markedly from analogs like the methyl ester (bp 294.3°C) or the unesterified 2,5-dimethylpyrrole (bp 165°C) . These variations can impact reaction conditions, purification requirements, and downstream synthetic routes, making simple interchange without process re-validation impractical for pharmaceutical or industrial applications [2].

Ethyl 2,5-Dimethyl-1H-Pyrrole-3-Carboxylate: Evidence vs. Analogs


Boiling Point Advantage vs. Methyl Ester

Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate exhibits a significantly higher boiling point compared to its closest analog, methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate [1]. This property is crucial for applications requiring high-temperature reactions or distillative purification.

Physical Chemistry Synthetic Chemistry Process Development

Lipophilicity: Acid vs. Ester Comparison

The ethyl ester derivative demonstrates a higher calculated logP value compared to its carboxylic acid counterpart, 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, indicating increased lipophilicity . This difference is critical for membrane permeability in drug discovery contexts.

Medicinal Chemistry Drug Design Pharmacokinetics

Thermal Stability from Methyl Substitution

The presence of methyl groups at the 2- and 5-positions in ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate confers significantly higher thermal stability compared to the unsubstituted analog, 2,5-dimethyl-1H-pyrrole, as evidenced by boiling point differences [1].

Organic Synthesis Thermal Stability Process Chemistry

Pharmaceutical Intermediate Applications

Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate is specifically cited as an intermediate for the synthesis of anti-inflammatory, anticancer, and cholesterol-lowering drugs, a documented application not uniformly reported for its closest analogs [1]. This provides a clear procurement rationale for research programs targeting these therapeutic areas.

Medicinal Chemistry Drug Discovery Pharmaceutical Synthesis

Hydrolytic Stability: Ethyl vs. Methyl Ester

The ethyl ester group in ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate is expected to exhibit slower hydrolysis kinetics compared to the methyl ester analog under both acidic and basic conditions, a general trend for ethyl esters due to steric hindrance [1]. This can be a critical factor in reactions involving aqueous workups or prolonged storage.

Chemical Stability Formulation Chemistry Process Development

Solid State at Room Temperature

Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate has a melting point of 118-119°C, existing as a solid at ambient temperatures, unlike its lower-melting analog ethyl 2-methyl-1H-pyrrole-3-carboxylate (mp 79-82°C) . This difference in physical state can influence handling, formulation, and storage protocols.

Material Science Formulation Process Chemistry

Ethyl 2,5-Dimethyl-1H-Pyrrole-3-Carboxylate Applications


Synthesis of Anti-inflammatory Drug Candidates

Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate is a documented intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) [1]. Its specific substitution pattern may be required to achieve desired biological activity, and its higher boiling point (307°C) compared to the methyl ester analog (294.3°C) can facilitate high-temperature coupling reactions common in NSAID synthesis.

Development of Novel Anticancer Agents

The compound is cited as an intermediate for anticancer drug synthesis [1]. Its ethyl ester group may offer a balance of lipophilicity and hydrolytic stability suitable for prodrug strategies or for modifying the pharmacokinetic properties of lead compounds. The solid physical state (mp 118-119°C) also simplifies handling during automated parallel synthesis.

High-Temperature Distillation Processes

For synthetic routes involving high-boiling solvents or requiring distillation at elevated temperatures, the 307°C boiling point of ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate provides a 12.7°C advantage over the methyl ester analog. This wider thermal window can prevent premature vaporization and improve distillation efficiency.

Building Block for Kinase Inhibitor Libraries

Substituted pyrroles, including those with 3-carboxylate esters, are recognized scaffolds in kinase inhibitor design [2]. Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate provides a pre-functionalized core with the 2- and 5-positions blocked, directing further substitution to the 4-position or to the nitrogen atom, enabling efficient diversification in medicinal chemistry campaigns.

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